molecular formula C5H8IN3 B13340886 5-iodo-1,3-dimethyl-1H-pyrazol-4-amine

5-iodo-1,3-dimethyl-1H-pyrazol-4-amine

Cat. No.: B13340886
M. Wt: 237.04 g/mol
InChI Key: BGTWWGJOYVKTSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Iodo-1,3-dimethyl-1H-pyrazol-4-amine ( 85780-00-3) is a high-value, halogenated pyrazole derivative that serves as a key synthetic intermediate in medicinal chemistry and organic synthesis . Its molecular structure, featuring an iodine substituent at the 5-position and an amino group at the 4-position, makes it exceptionally suitable for further functionalization via metal-catalyzed cross-coupling reactions, such as the Sonogashira reaction, to construct more complex molecular architectures . This compound is particularly valuable in the development of heterocyclic compounds and bioactive molecules, with research applications spanning the creation of potential antitumor, anti-inflammatory, and antimicrobial agents . The well-defined molecular framework, with 1,3-dimethyl groups providing stability, and its high purity make it a reliable and versatile building block for discovery chemists . The product is supplied for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C5H8IN3

Molecular Weight

237.04 g/mol

IUPAC Name

5-iodo-1,3-dimethylpyrazol-4-amine

InChI

InChI=1S/C5H8IN3/c1-3-4(7)5(6)9(2)8-3/h7H2,1-2H3

InChI Key

BGTWWGJOYVKTSR-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=C1N)I)C

Origin of Product

United States

Preparation Methods

Direct Iodination of 1,3-Dimethyl-1H-pyrazol-4-amine

One of the most straightforward approaches to prepare this compound involves the electrophilic iodination of the corresponding 1,3-dimethyl-1H-pyrazol-4-amine precursor. This method typically employs iodine (I2) in combination with an oxidizing agent such as iodic acid (HIO3) in refluxing acetic acid as the solvent.

  • Procedure : Commercially available 5-chloro-1,3-dimethyl-1H-pyrazole can be converted to the iodinated derivative by treatment with iodine and iodic acid in glacial acetic acid under reflux for several hours. After reaction completion, the mixture is neutralized, extracted, and purified by column chromatography to isolate the iodinated pyrazole in good yield (~75%) as colorless crystals.

  • Reaction conditions :

    • Reagents: Iodine (I2), iodic acid (HIO3)
    • Solvent: Glacial acetic acid
    • Temperature: Reflux (~118 °C)
    • Reaction time: 4 hours
    • Yield: 75%

This method is advantageous due to its simplicity and relatively high yield but requires careful control of reaction conditions to avoid over-iodination or side reactions.

Oxidative Iodination Using Molecular Iodine and tert-Butyl Hydroperoxide (TBHP)

An alternative and more recent method involves the oxidative iodination of pyrazol-5-amines using molecular iodine in the presence of tert-butyl hydroperoxide (TBHP) as an oxidant, sometimes catalyzed by copper salts.

  • Procedure : Pyrazol-5-amine substrates are treated with iodine and TBHP in ethanol at elevated temperatures (~50 °C). The reaction proceeds via oxidative dehydrogenative coupling, simultaneously introducing the iodine atom at the 5-position of the pyrazole ring. The reaction is typically complete within hours, affording the iodinated product in yields up to 86% under optimized conditions.

  • Reaction conditions :

    • Reagents: Iodine (I2), TBHP (oxidant), sometimes CuI catalyst
    • Solvent: Ethanol (EtOH)
    • Temperature: 50 °C
    • Yield: Up to 86%
  • Optimization data :

Entry Iodine (equiv) Solvent Temperature (°C) Yield (%)
1 1.1 Toluene 40 Trace
2 1.1 CHCl3 40 38
3 1.1 DMF 40 22
4 1.1 CH2Cl2 Reflux 46
5 1.1 EtOH 40 67
7 1.1 EtOH 50 86

Table 1: Optimization of solvent and temperature for oxidative iodination of pyrazol-5-amine.

This method is environmentally friendlier and avoids harsh acidic conditions but requires the use of TBHP and sometimes copper catalysts.

Multicomponent and Condensation Approaches

A broader synthetic strategy involves the condensation of 1,3-dielectrophilic synthons with hydrazine or substituted hydrazines to form pyrazole rings, which can then be selectively iodinated at the 5-position. This approach allows for the introduction of amino substituents at the 4-position and methyl groups at the 1- and 3-positions.

  • Procedure : Heterocyclic acetonitriles react with hydrazine derivatives under reflux conditions, followed by selective iodination using electrophilic iodine sources. Protection and deprotection steps may be necessary to avoid side reactions, such as nitrosation of secondary amines.

  • Yields : Variable, generally moderate to good (30–85%) depending on substrate and conditions.

Comparative Summary of Preparation Methods

Method Key Reagents Solvent Temperature Yield (%) Notes
Direct electrophilic iodination Iodine (I2), Iodic acid (HIO3) Glacial acetic acid Reflux (~118 °C) 75 Simple, good yield, requires acidic medium
Oxidative iodination Iodine (I2), TBHP, CuI catalyst Ethanol 50 °C Up to 86 Mild conditions, environmentally friendly
Methylation of iodopyrazoles Sodium hydride, methyl iodide THF Room temperature 97 High yield, applicable to trimethyl derivatives
Condensation + iodination Hydrazine derivatives, iodine Various (dioxane, acetonitrile) Reflux 30–85 Versatile, multistep, requires protection

Chemical Reactions Analysis

Types of Reactions

5-Iodo-1,3-dimethyl-1H-pyrazol-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 5-azido-1,3-dimethyl-1H-pyrazol-4-amine .

Scientific Research Applications

5-Iodo-1,3-dimethyl-1H-pyrazol-4-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-iodo-1,3-dimethyl-1H-pyrazol-4-amine is not fully understood. it is believed to interact with specific molecular targets and pathways, depending on its application. For instance, in biological systems, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogues and their substituent-driven properties:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features Reference
5-Iodo-1,3-dimethyl-1H-pyrazol-4-amine 5-I, 1-CH₃, 3-CH₃, 4-NH₂ C₅H₉IN₄ 252.06 Halogenated, high polarizability
1,3-Dimethyl-1H-pyrazol-4-amine 1-CH₃, 3-CH₃, 4-NH₂ C₅H₉N₃ 111.15 Base structure, no halogen
5-(Difluoromethyl)-1,3-dimethyl-1H-pyrazol-4-amine HCl 5-CF₂H, 1-CH₃, 3-CH₃, 4-NH₂·HCl C₆H₁₀ClF₂N₃ 221.62 Fluorinated, enhanced metabolic stability
5-(5-Fluoropyridin-3-yl)-N,3-dimethyl-1H-pyrazol-4-amine 5-F-pyridinyl, 3-CH₃, 4-NH₂ C₁₀H₁₂FN₅ 221.23 Aromatic heterocycle, improved lipophilicity
N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine 1-pyridinyl, 3-CH₃, 4-NH-Cyclopropyl C₁₂H₁₅N₅ 229.28 Bulky substituent, potential kinase inhibition

Key Observations :

  • Halogen vs. Fluorine: The iodine atom in the target compound increases molecular weight and polarizability compared to non-halogenated analogues (e.g., 1,3-dimethyl-1H-pyrazol-4-amine) or fluorinated derivatives (e.g., 5-(difluoromethyl)-...HCl). This may enhance its utility in Suzuki–Miyaura cross-coupling reactions .
  • Aromatic vs. Aliphatic Substituents : Compounds like 5-(5-fluoropyridin-3-yl)-N,3-dimethyl-1H-pyrazol-4-amine incorporate aromatic rings, improving π-π stacking interactions in biological targets compared to aliphatic substituents .
  • Salt Forms : The hydrochloride salt of 5-(difluoromethyl)-1,3-dimethyl-1H-pyrazol-4-amine exhibits higher aqueous solubility, critical for pharmaceutical formulations .

Comparison of Yields :

  • Copper-catalyzed methods (e.g., ) often yield <20%, whereas Vilsmeier–Haack reactions (e.g., ) achieve >80% yields for non-halogenated analogues.

Physicochemical and Spectroscopic Properties

  • 5-(5-Fluoropyridin-3-yl)-N,3-dimethyl-1H-pyrazol-4-amine: 142.0–143.5°C . N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine: 104.0–107.0°C .
  • ¹H NMR Trends :

    • Methyl groups at 1- and 3-positions typically resonate at δ 2.2–2.3 ppm (e.g., ).
    • Aromatic protons in pyridinyl-substituted derivatives appear at δ 7.7–8.9 ppm .

Q & A

Q. What are the standard laboratory synthesis methods for 5-iodo-1,3-dimethyl-1H-pyrazol-4-amine?

The compound is typically synthesized via iodination of a pre-functionalized pyrazole precursor. A common method involves reacting 5-methyl-1H-pyrazol-3-amine with iodine (I₂) in the presence of an oxidizing agent like hydrogen peroxide (H₂O₂) or sodium hypochlorite (NaClO) in a polar aprotic solvent (e.g., acetonitrile or dichloromethane) at room temperature. The reaction requires precise stoichiometric control to avoid over-iodination . For scaled-up synthesis, cesium carbonate (Cs₂CO₃) and copper(I) bromide (CuBr) have been used as catalysts to enhance yield and selectivity, as demonstrated in analogous pyrazole iodination protocols .

Q. What characterization techniques are critical for confirming the structure of this compound?

Key techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR to verify substitution patterns and methyl/amine group positions.
  • Mass Spectrometry (HRMS-ESI) : To confirm molecular weight (e.g., observed [M+H]+ at m/z 223.02) .
  • Infrared (IR) Spectroscopy : Identification of amine (-NH₂) stretches (~3298 cm⁻¹) and C-I bonds .
  • X-ray Crystallography (if crystalline): Resolves 3D structure and confirms regiochemistry .

Q. How does the iodine atom influence the compound’s reactivity in substitution reactions?

The iodine atom at position 4 is highly susceptible to nucleophilic aromatic substitution (SNAr) . Common reagents include:

  • Sodium azide (NaN₃) : Substitutes iodine with an azide group, forming 4-azido derivatives.
  • Potassium thiolate (KSR) : Replaces iodine with thiol groups under polar aprotic conditions (e.g., DMF) .
    Reactivity is enhanced by electron-withdrawing groups (e.g., methyl) on the pyrazole ring, which activate the position for substitution .

Q. What solvents and conditions optimize purification of this compound?

  • Chromatography : Use silica gel with gradients of ethyl acetate/hexane (0–100%) to separate iodinated products from unreacted precursors .
  • Recrystallization : Ethanol or methanol at low temperatures yields high-purity crystals.
  • Acid-Base Extraction : Utilize the compound’s weak basicity (pKa ~8-9) for partitioning between organic (dichloromethane) and aqueous phases .

Advanced Research Questions

Q. How can computational modeling predict the regioselectivity of iodination in pyrazole derivatives?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) analyze electronic effects and transition states. The iodine atom preferentially substitutes at the C4 position due to:

  • Lower activation energy for SNAr at C4 compared to C5.
  • Stabilization of the negative charge in the Meisenheimer intermediate by adjacent methyl groups .
    Software like Gaussian or ORCA can model charge distribution and frontier molecular orbitals to guide synthetic design .

Q. What strategies improve yield in palladium-catalyzed coupling reactions using this compound?

  • Catalyst Selection : Pd(PPh₃)₄ or Pd₂(dba)₃ with ligands (e.g., XPhos) enhance coupling efficiency.
  • Solvent Optimization : Use DME:H₂O (10:1) at 150°C for Suzuki-Miyaura couplings with aryl boronic acids.
  • Base Choice : Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) improves reaction rates and minimizes side products .

Q. How does structural modification of this compound affect its biological activity (SAR studies)?

  • Iodine Replacement : Substituting iodine with azide or cyano groups reduces antimicrobial activity but enhances kinase inhibition .
  • Methyl Group Effects : 1,3-Dimethyl groups increase metabolic stability by blocking cytochrome P450 oxidation .
  • Fluorine Addition : Introducing fluorine at C5 (analogous to ) improves blood-brain barrier penetration in CNS-targeted drugs .

Q. What mechanistic insights explain its role in enzyme inhibition?

The compound acts as a competitive inhibitor for kinases (e.g., EGFR) by:

  • Mimicking ATP’s adenine moiety via pyrazole-amine interactions.
  • Iodine and methyl groups occupying hydrophobic pockets in the active site.
    Isothermal titration calorimetry (ITC) and molecular docking (AutoDock Vina) validate binding affinities (Kd ~0.5–2 µM) .

Q. How is stability under varying pH and temperature conditions assessed?

  • pH Stability : Incubate in buffers (pH 2–12) and monitor degradation via HPLC. The compound is stable at pH 4–8 but hydrolyzes in strong acids/bases.
  • Thermal Stability : Thermogravimetric analysis (TGA) shows decomposition above 200°C. Store at –20°C in inert atmospheres to prevent iodine loss .

Q. What safety protocols are essential for handling this compound?

  • Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles to avoid skin/eye contact (H315/H319 hazards).
  • Ventilation : Use fume hoods due to potential iodine vapor release.
  • Waste Disposal : Neutralize with 10% sodium thiosulfate before disposal .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.